molecular formula C7H8ClNO2S2 B14222057 4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide CAS No. 732301-40-5

4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide

Cat. No.: B14222057
CAS No.: 732301-40-5
M. Wt: 237.7 g/mol
InChI Key: BYHIBJYEXMRESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide is an organosulfur compound with a benzene ring substituted with chlorine, methyl, sulfanyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with a thiol compound under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group replaces the chloride atom on the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzenesulfonamide
  • 4-Chloro-2-methyl-6-sulfinylbenzene-1-sulfonamide
  • 4-Chloro-2-methyl-6-sulfonylbenzene-1-sulfonamide

Uniqueness

4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide is unique due to the presence of both sulfanyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields .

Properties

CAS No.

732301-40-5

Molecular Formula

C7H8ClNO2S2

Molecular Weight

237.7 g/mol

IUPAC Name

4-chloro-2-methyl-6-sulfanylbenzenesulfonamide

InChI

InChI=1S/C7H8ClNO2S2/c1-4-2-5(8)3-6(12)7(4)13(9,10)11/h2-3,12H,1H3,(H2,9,10,11)

InChI Key

BYHIBJYEXMRESU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)S)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.